2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a chloromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 2-chloro-4-methylaniline with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the amine on the carbonyl group of the cyclobutanone. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 2-[(2-Chloro-4-methylphenyl)amino]cyclobutanone.
Reduction: Formation of 2-[(2-Chloro-4-methylphenyl)amino]cyclobutane.
Substitution: Formation of 2-[(2-Hydroxy-4-methylphenyl)amino]cyclobutan-1-ol.
Scientific Research Applications
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, which can influence its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-4-methylphenyl)amino]cyclobutane
- **2-[(2-Hydroxy-4-methylphenyl)amino]cyclobutan-1-ol
- **2-[(2-Chloro-4-methylphenyl)amino]cyclobutanone
Uniqueness
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is unique due to the combination of its cyclobutane ring and the presence of both amino and hydroxyl groups. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-4-methylanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-9(8(12)6-7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPLUREDGYDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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